molecular formula C22H25BrP+ B11953386 2-Methylpropyl(triphenyl)phosphanium;hydrobromide

2-Methylpropyl(triphenyl)phosphanium;hydrobromide

Cat. No.: B11953386
M. Wt: 400.3 g/mol
InChI Key: VIKPDPHNYHUZQW-UHFFFAOYSA-N
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Description

Isobutyltriphenylphosphonium bromide is an organic compound with the chemical formula C22H24BrP. It is commonly used as a reagent in organic synthesis, particularly in the preparation of various organic molecules. The compound appears as a white or yellowish solid and is known for its solubility in organic solvents such as dimethylformamide, acetonitrile, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyltriphenylphosphonium bromide is typically synthesized by reacting triphenylphosphine with bromoisopropanol. The reaction conditions can be optimized based on the specific requirements of the synthesis .

Industrial Production Methods: In an industrial setting, the preparation of isobutyltriphenylphosphonium bromide involves the use of large-scale reactors where triphenylphosphine and bromoisopropanol are reacted under controlled conditions. The reaction mixture is then purified through recrystallization or other suitable purification techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Isobutyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of alkylated products .

Scientific Research Applications

Isobutyltriphenylphosphonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which isobutyltriphenylphosphonium bromide exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphonium ion can interact with various molecular targets, facilitating the formation of new chemical bonds. The specific pathways involved depend on the nature of the reaction and the reagents used .

Comparison with Similar Compounds

    Methyltriphenylphosphonium bromide: This compound is similar in structure but contains a methyl group instead of an isobutyl group.

    Ethyltriphenylphosphonium bromide: Another similar compound with an ethyl group. It shares similar applications and reactivity patterns.

Uniqueness: Isobutyltriphenylphosphonium bromide is unique due to its specific alkyl group, which can influence its reactivity and solubility properties. This makes it suitable for certain reactions where other phosphonium salts may not be as effective .

Properties

Molecular Formula

C22H25BrP+

Molecular Weight

400.3 g/mol

IUPAC Name

2-methylpropyl(triphenyl)phosphanium;hydrobromide

InChI

InChI=1S/C22H24P.BrH/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17,19H,18H2,1-2H3;1H/q+1;

InChI Key

VIKPDPHNYHUZQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br

Origin of Product

United States

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